molecular formula C12H19N B13282224 4-methyl-N-(2-methylbutyl)aniline

4-methyl-N-(2-methylbutyl)aniline

Cat. No.: B13282224
M. Wt: 177.29 g/mol
InChI Key: QZZIFPBHVUNAQI-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, characterized by the presence of a methyl group at the para position of the benzene ring and a 2-methylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with 2-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include nitroso and nitro derivatives, halogenated compounds, and various substituted anilines.

Scientific Research Applications

4-methyl-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-methylbutyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 4-methyl-N-(2-methylpropyl)aniline
  • 4-methyl-N-(2-ethylbutyl)aniline
  • 4-methyl-N-(2-methylpentyl)aniline

Comparison: Compared to its analogs, 4-methyl-N-(2-methylbutyl)aniline exhibits unique properties due to the specific arrangement of its alkyl groups. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-11(3)6-8-12/h5-8,10,13H,4,9H2,1-3H3

InChI Key

QZZIFPBHVUNAQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)C

Origin of Product

United States

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